

# The Pharmacological Landscape of Phellodendron amurense Bark Extract: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PHELLODENDRON AMURENSE*  
*BARK EXTRACT*

Cat. No.: *B1170371*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Phellodendron amurense, commonly known as the Amur cork tree, has a long history of use in traditional Chinese medicine. The bark extract of this plant, rich in a variety of bioactive compounds, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the core pharmacological activities of **Phellodendron amurense bark extract**, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and drug development endeavors.

## Bioactive Compounds

The pharmacological effects of **Phellodendron amurense bark extract** are attributed to its complex mixture of bioactive constituents, primarily isoquinoline alkaloids, but also including limonoids, phenolic compounds, and flavone glycosides.[1] High-performance liquid chromatography (HPLC) is the principal analytical technique for the identification and quantification of these compounds.[2]

Key Bioactive Alkaloids:

- Berberine[3][4]
- Palmatine[3]
- Jatrorrhizine[3]
- Phellodendrine

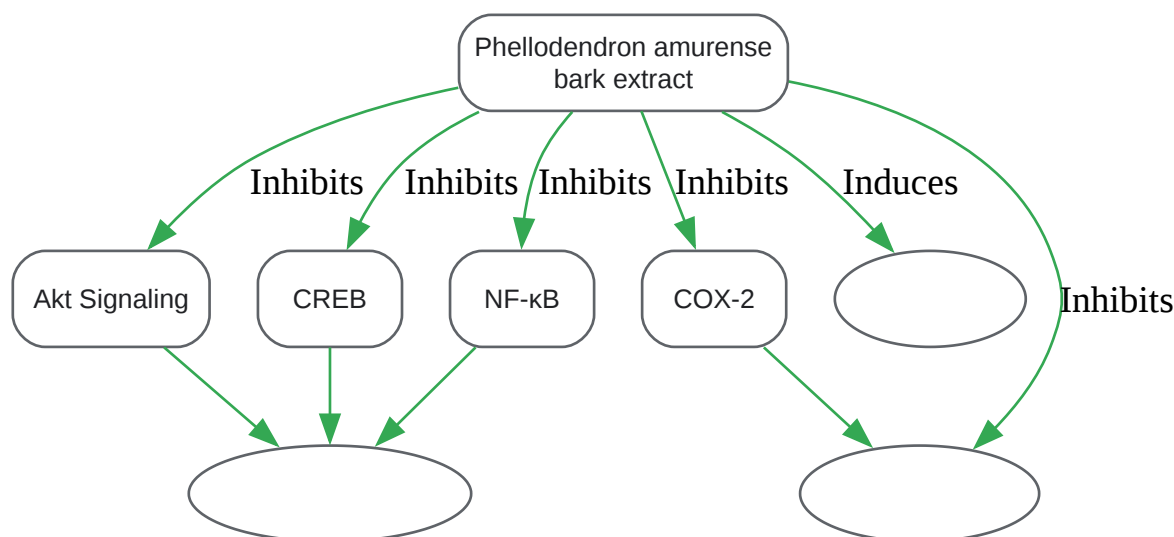
Berberine is often the most abundant and extensively studied of these alkaloids, contributing significantly to the extract's therapeutic properties.[4]

## Pharmacological Properties and Mechanisms of Action

### Anti-Cancer Activity

**Phellodendron amurense bark extract** has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[5][6] The primary mechanisms implicated in its anti-cancer activity include the induction of cell cycle arrest and the modulation of key signaling pathways involved in cancer cell growth and survival.[7]

Signaling Pathways Modulated by **Phellodendron amurense Bark Extract** in Cancer:



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Caption: Anti-Cancer Signaling Pathways of **Phellodendron amurense Bark Extract**.

#### Quantitative Data: Anti-Cancer Activity

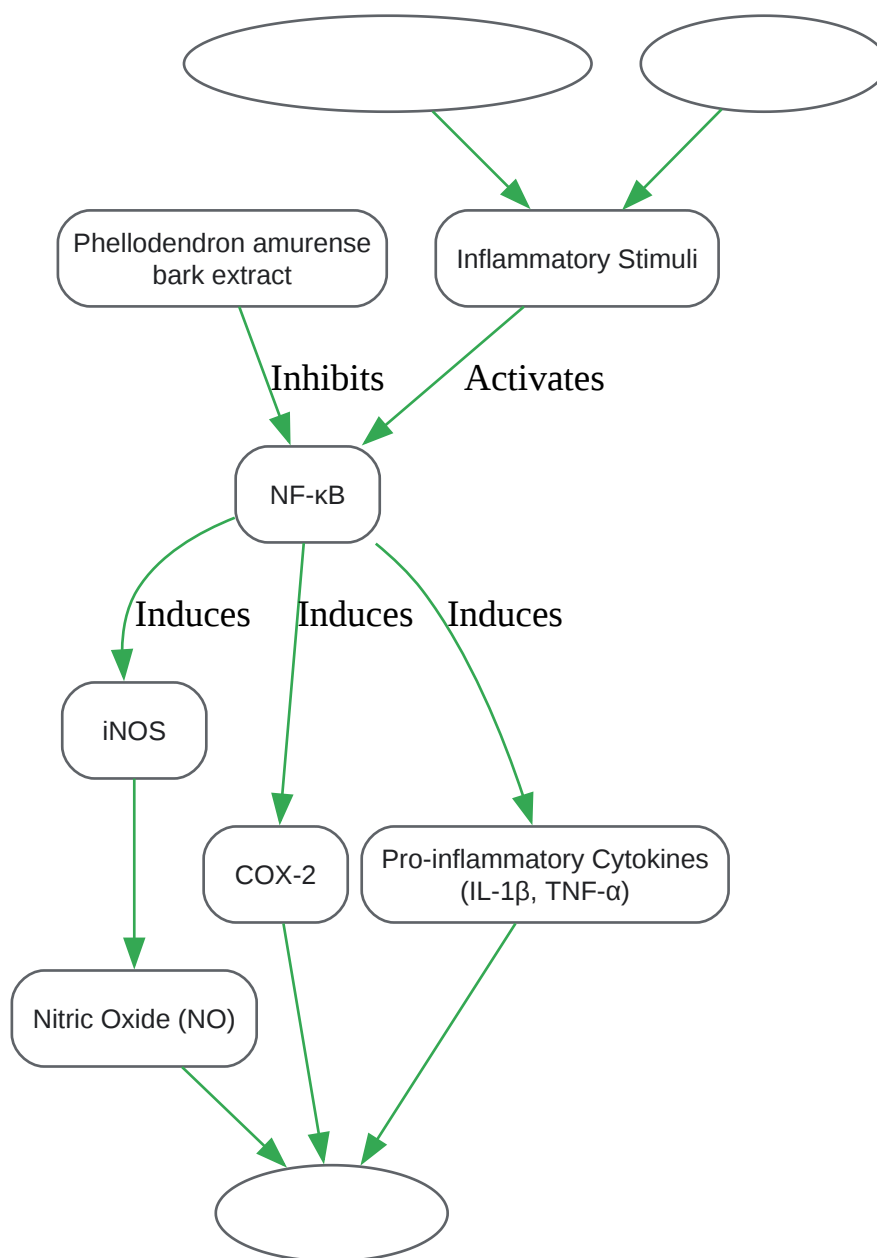
The cytotoxic effects of **Phellodendron amurense bark extract** have been quantified in numerous studies, with IC50 values determined for various cancer cell lines.

Cell Line	Cancer Type	IC50 (µg/mL)	Reference
HeLa	Cervical Carcinoma	209.28	[6]
HCT 116	Colorectal Carcinoma	160.3 ± 11.4	[5][8]
A549	Lung Carcinoma	133.09	[6]
MCF-7	Breast Cancer	264.46	[6]
HT-29	Colon Cancer	264.75	[6]
HaCaT (non-cancerous)	Keratinocytes	>500	[1][5]

## Anti-Inflammatory Activity

The extract exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.[3][9] In vivo studies have demonstrated its ability to reduce inflammation in animal models.[10]

Signaling Pathways in Inflammation Modulated by **Phellodendron amurense Bark Extract**:



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Caption: Anti-Inflammatory Mechanisms of **Phellodendron amurense Bark Extract**.

#### Quantitative Data: Anti-Inflammatory Activity

In a study using a turpentine oil-induced inflammation model in rats, the administration of **Phellodendron amurense bark extract** led to a significant reduction in key inflammatory markers.[9]

Marker	Control	P. amurense Extract (Prophylactic)	P. amurense Extract (Therapeutic)	Reference
NF-κB (ng/mL)	1.85 ± 0.11	1.12 ± 0.08	0.98 ± 0.07	[9]
Nitric Oxide (μmol/L)	45.21 ± 2.34	32.14 ± 1.98	28.56 ± 1.75	[9]
3-Nitrotyrosine (nmol/L)	12.87 ± 0.95	8.91 ± 0.67	7.65 ± 0.54	[9]

## Neuroprotective Effects

Emerging evidence suggests that **Phellodendron amurense bark extract** possesses neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.[11][12] Its mechanisms include the modulation of cholinergic pathways and the reduction of neuroinflammation.[11]

Experimental Findings in a Scopolamine-Induced Memory Impairment Model in Rats:[11][12]

- Improved memory function: Demonstrated by enhanced performance in passive avoidance and Morris water maze tests.
- Restoration of cholinergic immunoreactivity: Indicating a positive effect on the cholinergic system, which is crucial for memory and learning.
- Increased expression of Brain-Derived Neurotrophic Factor (BDNF) and cAMP-response element-binding protein (CREB) mRNA: Both are vital for neuronal survival, growth, and synaptic plasticity.
- Decreased expression of pro-inflammatory cytokines (IL-1β, TNF-α) and COX-2 mRNA in the hippocampus: Highlighting its anti-neuroinflammatory action.

## Metabolic Regulation

**Phellodendron amurense bark extract**, and its primary alkaloid berberine, have been shown to play a role in metabolic regulation.[13] In vivo studies in rats have demonstrated that the

extract can influence various metabolic pathways.[\[13\]](#)

Metabolic Pathways Influenced by **Phellodendron amurense Bark Extract** in a Rat Model of Rheumatoid Arthritis:[\[13\]](#)[\[14\]](#)

- Aminoacyl-tRNA biosynthesis
- Phenylalanine metabolism
- Tryptophan metabolism
- Degradation of valine, leucine, and isoleucine
- Biosynthesis of pantothenic acid and coenzyme A

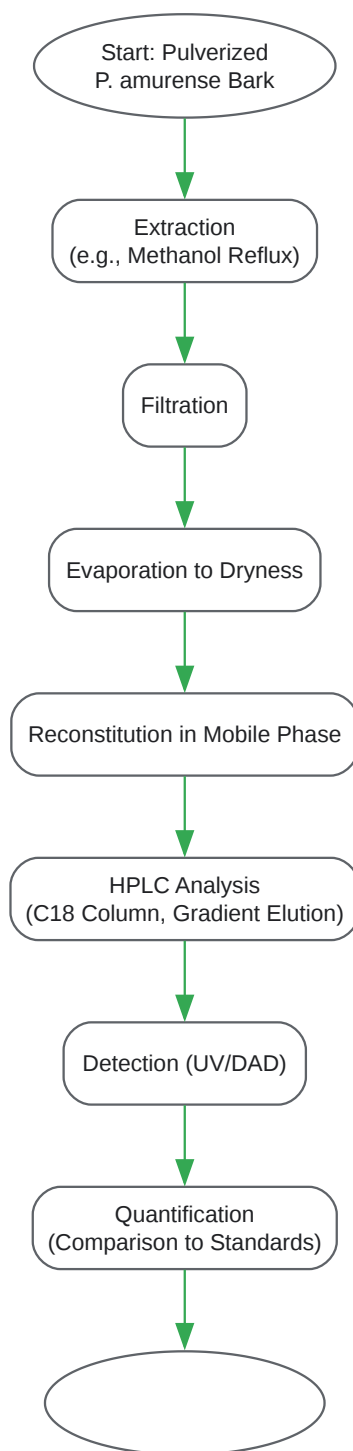
These findings suggest a potential role for the extract in managing metabolic disorders, although further research is required to elucidate the precise mechanisms.

## Experimental Protocols

### Phytochemical Analysis: High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify bioactive compounds, particularly berberine, in **Phellodendron amurense bark extract**.

Workflow Diagram:



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Caption: HPLC Analysis Workflow for **Phellodendron amurense Bark Extract**.

Detailed Methodology (Representative Protocol):[\[2\]](#)[\[4\]](#)[\[7\]](#)

- Sample Preparation:
  - Air-dry and pulverize the bark of *Phellodendron amurense*.
  - Accurately weigh approximately 1-3 g of the powdered bark.
  - Extract the powder with a suitable solvent (e.g., methanol) using a method such as reflux, soxhlet, or ultrasonication for a defined period (e.g., 30 minutes, repeated twice).[\[2\]](#)
  - Combine the extracts and evaporate to dryness under reduced pressure.
  - Reconstitute the residue in a known volume of the mobile phase.
  - Filter the solution through a 0.22 or 0.45  $\mu\text{m}$  syringe filter before injection.
- Chromatographic Conditions:
  - HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
  - Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu\text{m}$ ).
  - Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent A) and an aqueous buffer like 0.1% phosphoric acid or 20 mM phosphate buffer (Solvent B). The gradient program is optimized to achieve good separation of the target compounds.[\[2\]](#)[\[7\]](#)
  - Flow Rate: Typically 1.0 mL/min.
  - Column Temperature: Maintained at a constant temperature, for example, 30°C.
  - Detection Wavelength: Berberine is commonly detected at approximately 345 nm.[\[7\]](#)
  - Injection Volume: 10-20  $\mu\text{L}$ .
- Quantification:

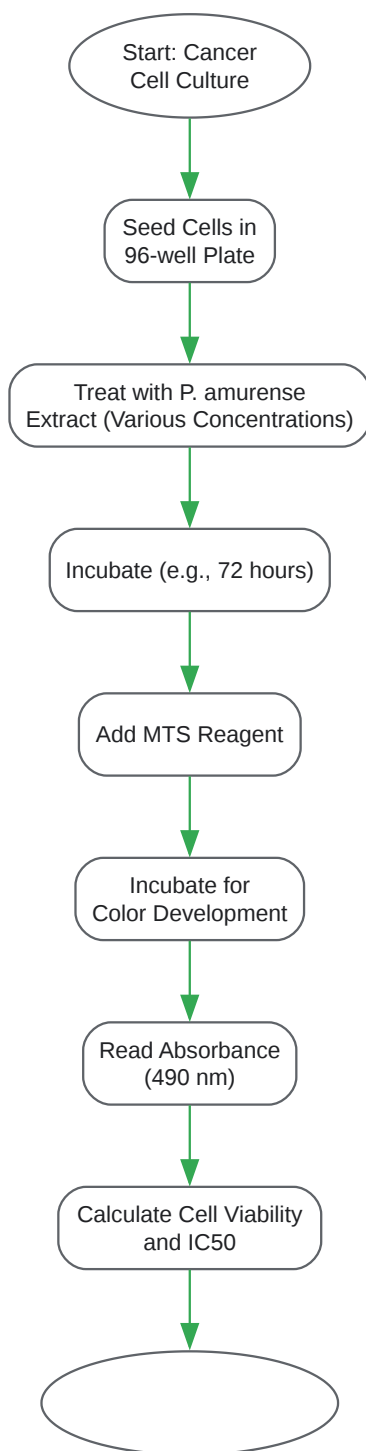


- Prepare a series of standard solutions of the target compounds (e.g., berberine) of known concentrations.
- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the peak area of the target compound.
- Calculate the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

## Anti-Cancer Activity: MTS Cell Viability Assay

Objective: To determine the cytotoxic effect of **Phellodendron amurense bark extract** on cancer cell lines and calculate the IC<sub>50</sub> value.

Workflow Diagram:



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Caption: MTS Assay Workflow for Cytotoxicity Assessment.

Detailed Methodology (Representative Protocol):[\[5\]](#)[\[15\]](#)[\[16\]](#)

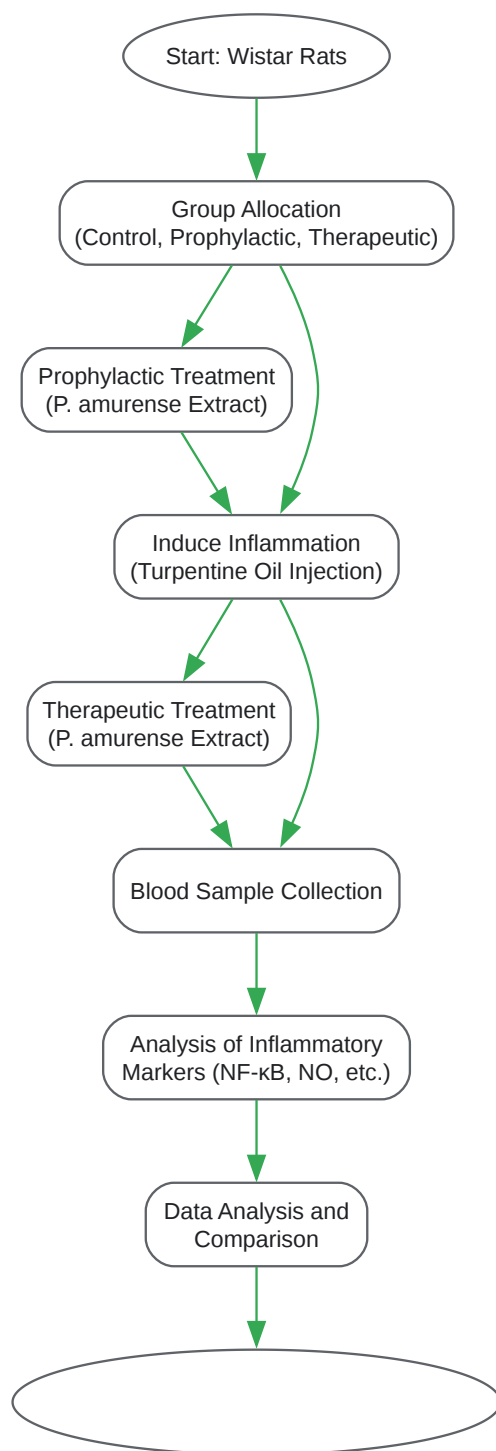
- Cell Culture and Seeding:
  - Culture the desired cancer cell line (e.g., HeLa, A549) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Harvest the cells and seed them into a 96-well plate at a density of approximately  $5 \times 10^3$  to  $1 \times 10^4$  cells per well in 100 µL of medium.
  - Incubate the plate for 24 hours to allow the cells to attach.
- Treatment:
  - Prepare a stock solution of the **Phellodendron amurense bark extract** in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the culture medium to various final concentrations (e.g., a serial dilution from 10 to 500 µg/mL).<sup>[5]</sup>
  - Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the extract. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control (medium only).
  - Incubate the plate for a specified period, typically 48 to 72 hours.<sup>[5]</sup>
- MTS Assay:
  - After the incubation period, add 20 µL of MTS reagent to each well.<sup>[15]</sup>
  - Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to convert the MTS tetrazolium salt into a colored formazan product.
  - Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the background (medium only wells) from all other readings.

- Calculate the percentage of cell viability for each concentration using the following formula:
  - $\% \text{ Cell Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$
- Plot the percentage of cell viability against the extract concentration and determine the IC50 value (the concentration of the extract that inhibits cell growth by 50%) using a suitable software.

## In Vivo Anti-Inflammatory Activity: Turpentine Oil-Induced Inflammation in Rats

Objective: To evaluate the in vivo anti-inflammatory effects of **Phellodendron amurense bark extract**.

Workflow Diagram:



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Caption: In Vivo Anti-Inflammatory Assay Workflow.

Detailed Methodology (Representative Protocol):[9][10]

- Animals:
  - Use male Wistar rats (or another suitable rodent model) of a specific weight range.
  - Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
  - Provide standard pellet food and water ad libitum.
- Experimental Design:
  - Divide the animals into different groups (e.g., n=6-8 per group):
    - Control Group: Receives the vehicle only.
    - Inflammation Control Group: Receives turpentine oil and the vehicle.
    - Prophylactic Treatment Group: Receives the **Phellodendron amurense bark extract** for a period before the induction of inflammation.
    - Therapeutic Treatment Group: Receives the **Phellodendron amurense bark extract** after the induction of inflammation.
    - Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin).
- Treatment and Inflammation Induction:
  - Administer the **Phellodendron amurense bark extract** orally (or via another appropriate route) at a specific dose.
  - Induce acute inflammation by a single intramuscular injection of turpentine oil (e.g., 6 mL/kg body weight).[9]
- Sample Collection and Analysis:
  - At a specified time point after inflammation induction (e.g., 24 hours), collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.

- Separate the serum and store it at -80°C until analysis.
- Measure the levels of inflammatory markers in the serum using commercially available ELISA kits or other appropriate biochemical assays. Key markers include:
  - Nuclear Factor-kappa B (NF-κB)
  - Nitric Oxide (NO) (measured as nitrates/nitrites)
  - 3-Nitrotyrosine (a marker of nitrosative stress)
  - Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
- Data Analysis:
  - Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the levels of inflammatory markers between the different groups.

## Signaling Pathway Analysis

### 3.4.1. NF-κB Luciferase Reporter Assay (Generalized Protocol)

Objective: To determine if **Phellodendron amurense bark extract** inhibits the activation of the NF-κB signaling pathway.

- Cell Culture and Transfection:
  - Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate.
  - Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving the expression of firefly luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).
- Treatment and Stimulation:
  - After 24 hours of transfection, pre-treat the cells with various concentrations of **Phellodendron amurense bark extract** for a specific duration (e.g., 1-2 hours).

- Stimulate the cells with an NF- $\kappa$ B activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF- $\alpha$ ), for a defined period (e.g., 6-8 hours).
- Luciferase Assay:
  - Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
  - Calculate the fold induction of NF- $\kappa$ B activity in the stimulated cells compared to the unstimulated cells.
  - Determine the percentage of inhibition of NF- $\kappa$ B activation by the extract at different concentrations.

#### 3.4.2. Akt Phosphorylation Western Blot (Generalized Protocol)

Objective: To assess the effect of **Phellodendron amurense bark extract** on the phosphorylation (activation) of Akt.[\[7\]](#)

- Cell Culture and Treatment:
  - Culture a relevant cell line (e.g., A549 lung cancer cells) and treat with **Phellodendron amurense bark extract** at various concentrations for a specific time.
- Protein Extraction and Quantification:
  - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:



- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) at a specific site (e.g., Ser473).
- Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis:
  - To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total Akt and a loading control protein (e.g.,  $\beta$ -actin or GAPDH).
  - Quantify the band intensities using densitometry software.
  - Express the level of p-Akt as a ratio of p-Akt to total Akt to determine the effect of the extract on Akt phosphorylation.

### 3.4.3. COX-2 Inhibition Assay (Generalized Protocol)

Objective: To determine the inhibitory effect of **Phellodendron amurense bark extract** on the enzymatic activity of cyclooxygenase-2 (COX-2).<sup>[17][18][19]</sup>

- Assay Setup:
  - Use a commercially available COX-2 inhibitor screening kit or set up the assay using purified recombinant COX-2 enzyme.

- The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid.
- Inhibition Reaction:
  - Pre-incubate the COX-2 enzyme with various concentrations of the **Phellodendron amurense bark extract** or a positive control inhibitor (e.g., celecoxib) in an appropriate assay buffer.
  - Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
  - Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 37°C).
- Detection:
  - Stop the reaction and measure the amount of PGE2 produced. This can be done using various methods, such as an enzyme immunoassay (EIA) or a fluorometric detection method as provided in commercial kits.
- Data Analysis:
  - Calculate the percentage of COX-2 inhibition for each concentration of the extract compared to the uninhibited control.
  - Determine the IC50 value for the extract's inhibition of COX-2 activity.

## Conclusion

**Phellodendron amurense bark extract** presents a rich source of bioactive compounds with a wide spectrum of pharmacological activities. Its demonstrated anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory properties, underpinned by the modulation of multiple signaling pathways, highlight its significant potential for the development of novel therapeutic agents. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this traditional medicinal plant. Further research should focus on the synergistic effects of its various components, its bioavailability, and its efficacy and safety in clinical settings.

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- To cite this document: BenchChem. [The Pharmacological Landscape of Phellodendron amurense Bark Extract: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1170371#pharmacological-properties-of-phellodendron-amurense-bark-extract>]

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